![molecular formula C28H23BrN4O6 B2666027 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866342-27-0](/img/no-structure.png)

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

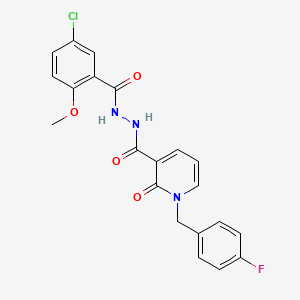

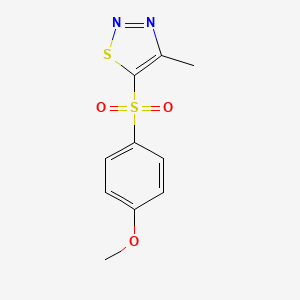

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H23BrN4O6 and its molecular weight is 591.418. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

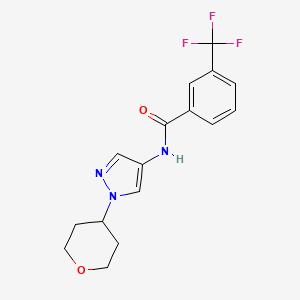

Antitumor and Cytotoxic Applications

Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide have been extensively studied for their antitumor properties. One such compound, CB30865, a quinazolin-4-one antitumor agent, exhibits high growth-inhibitory activity and a unique biochemical characteristic of delayed, non-phase-specific cell-cycle arrest. Efforts to increase its aqueous solubility have led to the synthesis of more water-soluble analogs, some of which showed significantly enhanced cytotoxicity while retaining the novel biochemical characteristics of CB30865 (Bavetsias et al., 2002).

Antibacterial and Antitubercular Activities

Research into quinazolinone analogs has also revealed compounds with notable antibacterial and antitubercular activities. A study on novel series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one demonstrated good yields and characterized their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, the compounds were screened for antitubercular activity against Mycobacterium tuberculosis, with some showing promising results (Rao & Subramaniam, 2015).

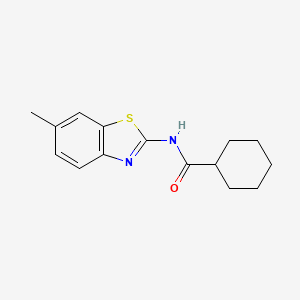

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogs of quinazolinones have been prepared and evaluated as potential antipsychotic agents. These analogs demonstrated potent in vivo activities, suggesting their utility in the development of new therapeutic agents for treating psychosis. The evaluation of these compounds involved both in vitro binding assays to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo assays for their ability to antagonize specific behavioral responses in mice (Norman et al., 1996).

Applications in Solar Energy

Compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide have been explored for applications beyond pharmaceuticals, such as in improving photoelectric conversion in dye-sensitized solar cells. Research into carboxylated cyanine dyes as sensitizers has shown that co-sensitization can significantly enhance the photoelectrical properties and conversion efficiency of these solar cells (Wu et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-bromoaniline with ethyl 2-oxo-2-(quinazolin-3-yl)acetate to form the intermediate, which is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product.", "Starting Materials": [ "2-amino-4-bromoaniline", "ethyl 2-oxo-2-(quinazolin-3-yl)acetate", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-bromoaniline with ethyl 2-oxo-2-(quinazolin-3-yl)acetate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS RN |

866342-27-0 |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

Molecular Formula |

C28H23BrN4O6 |

Molecular Weight |

591.418 |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

InChI |

InChI=1S/C28H23BrN4O6/c1-2-11-32-27(36)21-9-4-18(26(35)30-14-17-3-10-23-24(12-17)39-16-38-23)13-22(21)33(28(32)37)15-25(34)31-20-7-5-19(29)6-8-20/h2-10,12-13H,1,11,14-16H2,(H,30,35)(H,31,34) |

InChI Key |

RVYUKTOKCIACIG-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC=C(C=C5)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)

![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)

![Ethyl 5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)

![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)

![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)